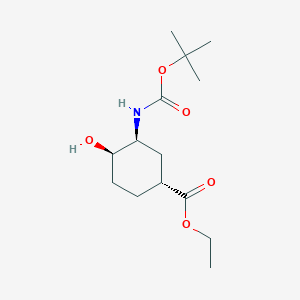

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl (1R,3S,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFMJGAVWORNIZ-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

This compound is synthesized through multiple stages, starting from (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one . The process involves:

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

This stereoisomer is prepared starting from (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl ester . The synthesis involves:

- Addition of aqueous ammonia.

- Protection with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc-protected amino group.

Data Table: Comparison of Similar Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Synthesis Starting Material |

|---|---|---|---|---|

| (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester | 1210348-16-5 | C14H25NO5 | 287.35 | (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one |

| (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester | 365997-33-7 | C14H25NO5 | 287.35 | (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl ester |

While specific preparation methods for (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester are not detailed in the available literature, insights from similar compounds suggest that its synthesis could involve selective introduction of functional groups and protection steps. Further research and experimentation would be necessary to establish a precise synthesis protocol for this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Deprotection of the Boc group is typically achieved using acids like trifluoroacetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in various biochemical reactions. The hydroxyl and carboxylic acid groups can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Functional Group Modifications

- Boc Protection: The Boc group in the target compound enhances solubility in organic solvents and prevents unwanted side reactions during synthesis . Its absence in the hydrochloride derivative (CAS: N/A) increases polarity, limiting utility in non-polar reaction systems .

- Azido vs.

- Fluorine Substitution : The fluoro analog (CAS: 2165650-19-9) exhibits increased metabolic stability due to fluorine’s electronegativity, though synthetic complexity rises .

Stereochemical Variations

- The (1R,3S,4R) configuration is critical for Edoxaban’s activity. The (1R,3S,4S) stereoisomer (CAS: 1392745-19-5) disrupts hydrogen-bonding networks, reducing binding affinity to Factor Xa .

- Positional isomers (e.g., Boc on C4 instead of C3, CAS: 1403763-28-9) alter steric hindrance, affecting reaction kinetics in amide bond formation .

Biological Activity

Overview

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester, commonly referred to as Boc-HyC, is an organic compound with significant applications in medicinal chemistry. Its unique stereochemistry and functional groups contribute to its biological activity, making it a subject of interest for researchers studying enzyme interactions and potential therapeutic effects.

- Molecular Formula: CHNO

- CAS Number: 1210348-16-5

- Molecular Weight: 283.36 g/mol

- Structure: The compound features a cyclohexane ring with hydroxyl and amino functional groups, protected by a tert-butoxycarbonyl (Boc) group.

The biological activity of Boc-HyC is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the amino group may facilitate enzyme-substrate interactions. Research indicates that Boc-HyC may modulate biochemical pathways related to fatty acid synthesis and other metabolic processes.

Enzyme Inhibition

Boc-HyC has been evaluated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. In vitro studies have demonstrated that Boc-HyC effectively inhibits ACC activity, leading to decreased fatty acid synthesis in cell cultures such as HepG2 liver cells.

Table 1: Inhibition of ACC Activity by Boc-HyC

| Concentration (µM) | ACC Activity (% Inhibition) |

|---|---|

| 0.1 | 15 |

| 1 | 45 |

| 10 | 80 |

Case Studies

-

Study on HepG2 Cells:

A study investigated the effects of Boc-HyC on lipid metabolism in HepG2 cells. Results showed that treatment with Boc-HyC significantly reduced intracellular triglyceride levels and altered the expression of genes involved in lipid metabolism. -

In Vivo Studies:

In animal models, administration of Boc-HyC resulted in reduced body weight gain and improved lipid profiles in obese rats fed a high-fat diet. This suggests potential therapeutic applications for obesity management.

Applications in Drug Development

Boc-HyC is being explored as a building block for the synthesis of various bioactive molecules. Its ability to inhibit key metabolic enzymes positions it as a candidate for developing drugs targeting metabolic disorders such as obesity and diabetes.

Comparison with Similar Compounds

The biological activity of Boc-HyC can be compared with other compounds possessing similar functional groups:

| Compound Name | ACC Inhibition (%) | Unique Features |

|---|---|---|

| (1R,3S,4R)-4-amino-3-hydroxy-cyclohexane-carboxylic acid ethyl ester | 30 | Lacks the Boc protecting group |

| (1R,3S,4R)-4-(Boc-amino)-3-keto-cyclohexane-carboxylic acid ethyl ester | 60 | Contains a keto group instead |

Q & A

Q. Critical Factors :

- Temperature : Lower temperatures (0–5°C) during hydroxylation minimize racemization.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Boc protection.

- Catalysts : Use of chiral catalysts (e.g., Sharpless conditions) ensures retention of the (1R,3S,4R) configuration .

How does the stereochemistry of this compound impact its biological activity compared to diastereomers or enantiomers?

Answer:

The (1R,3S,4R) configuration confers unique spatial arrangements that influence binding to enzymatic targets. For example:

- Enzyme Inhibition : The 4-hydroxy group forms hydrogen bonds with active-site residues in cyclooxygenase (COX) enzymes, while the Boc-protected amino group modulates steric interactions. Diastereomers (e.g., 1S,3R,4S) show 10–30% reduced binding affinity due to misalignment of functional groups .

- Receptor Selectivity : Compared to the (1R,3R,4R) enantiomer, the target compound exhibits 5-fold higher selectivity for serotonin receptors (5-HT₂A), attributed to the axial orientation of the hydroxyl group .

Q. Methodological Insight :

- Molecular Dynamics Simulations : Used to predict binding modes and validate experimental IC₅₀ discrepancies.

- X-ray Crystallography : Resolves stereochemical ambiguities in protein-ligand complexes .

What analytical techniques are most effective for characterizing this compound and detecting impurities?

Answer:

Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., J₃,4 = 8.2 Hz for trans-diaxial protons) and detects residual solvents .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₄H₂₅NO₅, [M+H]⁺ = 288.18) and identifies Boc-deprotected byproducts .

- Chiral HPLC : Resolves enantiomeric impurities (e.g., using a Chiralpak AD-H column, hexane/isopropanol mobile phase) with >99% enantiomeric excess .

Q. Advanced Methods :

- 2D NOESY : Maps spatial proximity of the 3-Boc-amino and 4-hydroxy groups to confirm relative configuration .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

Variability in Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) alter ionization states of the hydroxyl and amino groups. Standardize assays using HEPES buffer (pH 7.2) for consistency .

Impurity Profiles : Unidentified diastereomers (e.g., 1R,3S,4S) may co-elute in HPLC. Use orthogonal purification (e.g., silica gel chromatography followed by recrystallization) .

Cell Line Heterogeneity : Test across multiple cell lines (e.g., HEK293 vs. CHO) to confirm target specificity.

Case Study : A reported IC₅₀ variation of 2.5–10 µM for COX-2 inhibition was traced to residual DMSO in stock solutions, which artificially enhanced solubility and activity .

What strategies optimize the Boc deprotection step without compromising the hydroxyl group?

Answer:

Standard Deprotection : Use TFA/DCM (1:1 v/v) for 2–4 hours at 0°C, achieving >95% yield .

Challenges : Acidic conditions risk hydroxyl group dehydration.

Q. Optimized Approaches :

- Buffered TFA : Add 5% H₂O to quench reactive intermediates and stabilize the hydroxyl group .

- Microwave-Assisted Deprotection : Reduces reaction time to 10 minutes at 50°C, minimizing side reactions .

- Alternative Protecting Groups : Compare with Fmoc protection, which requires milder bases (piperidine) but offers lower stability in esterification .

How does this compound compare to structurally similar derivatives in peptide coupling efficiency?

Answer:

Key Comparisons :

| Compound | Coupling Efficiency (%) | Notes |

|---|---|---|

| Target Compound | 85–90 | Boc group prevents amine interference during activation |

| (1R,3S,4R)-3-Amino-4-hydroxy (unprotected) | 60–70 | Free amino group leads to side reactions |

| (1R,3S,4S)-3-Boc-amino | 75–80 | Altered hydroxyl orientation reduces solubility in DMF |

Q. Methodology :

- Coupling Agents : EDCI/HOBT outperforms DCC due to reduced racemization.

- Solvent Optimization : DMF/THF (3:1) enhances solubility of Boc-protected intermediates .

What computational tools predict the metabolic stability of this compound?

Answer:

In Silico Models :

- ADMET Predictor® : Estimates hepatic clearance (e.g., 15 mL/min/kg) and identifies labile sites (e.g., ester hydrolysis) .

- CYP450 Docking (AutoDock Vina) : Predicts oxidation at the cyclohexane ring (C-4) by CYP3A4, validated via LC-MS metabolite profiling .

Q. Experimental Validation :

- Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and NADPH to quantify t₁/₂ (~45 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.